N-[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide
CAS No.:
Cat. No.: VC14956306
Molecular Formula: C21H16FN3O
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16FN3O |
|---|---|
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | N-[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide |
| Standard InChI | InChI=1S/C21H16FN3O/c1-14-7-12-18-23-19(15-8-10-17(22)11-9-15)20(25(18)13-14)24-21(26)16-5-3-2-4-6-16/h2-13H,1H3,(H,24,26) |
| Standard InChI Key | RGLQRGZEVXZAKO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C(=NC(=C2NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F)C=C1 |
Introduction
N-[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that belongs to the imidazopyridine class, which is known for its diverse biological activities. This compound combines a benzamide moiety with an imidazopyridine core, which is substituted with a 4-fluorophenyl group and a methyl group. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and the general characteristics of imidazopyridines.
Synthesis
The synthesis of N-[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide would likely involve a multi-step process. This could include the formation of the imidazopyridine core followed by the introduction of the benzamide group. Common methods for synthesizing similar compounds involve condensation reactions and the use of commercially available starting materials.
Research Findings and Potential Applications
| Compound Type | Potential Applications |
|---|---|
| Imidazopyridines | Anti-inflammatory, antimicrobial, anticancer agents. |
| Benzamide Derivatives | Potential for enhanced biological activity due to the benzamide moiety. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume